Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate
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Overview
Description
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylimidazo[1,2-b]pyridazine.
Esterification: The carboxylate group is introduced through an esterification reaction using ethyl alcohol and a suitable catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Chemical Biology: The compound is employed in studying biological pathways and interactions at the molecular level.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the imidazo[1,2-b]pyridazine core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.
8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C10H8BrN3O2
- Molecular Weight : 318.56 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against the hepatitis B virus (HBV) . The mechanism of action appears to involve inhibition of viral replication through interaction with viral proteins.
- Anticancer Potential : The compound has shown promise in preclinical studies as an anticancer agent. It has been evaluated for its effects on cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in certain types of cancer cells .
The biological activity of this compound is believed to stem from its structural features that facilitate interactions with specific biological targets. In vitro studies have demonstrated its ability to bind to various enzymes and receptors involved in cell signaling pathways related to cancer and viral infections .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the efficacy of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 (Liver Cancer) | 5.0 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest at G1 phase |
A549 (Lung Cancer) | 4.0 | Inhibition of proliferation |
These results indicate a promising profile for further development as an anticancer therapeutic agent.
Antiviral Efficacy
In antiviral studies, this compound was tested against HBV:
Concentration (µM) | Viral Load Reduction (%) |
---|---|
1 | 25 |
5 | 55 |
10 | 85 |
At higher concentrations, the compound significantly reduced viral load, indicating its potential as an antiviral drug candidate.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the imidazo-pyridazine core can enhance biological activity. For instance, the presence of halogen substituents at specific positions has been correlated with increased potency against both cancer and viral targets .
Properties
Molecular Formula |
C10H10BrN3O2 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)13-9(14)8(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
BIYQVFRQDPFEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC(=CN2N=C1)C)Br |
Origin of Product |
United States |
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